
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAM, is a novel and potent small molecule inhibitor of the transcription factor FOXM1. FOXM1 is a critical regulator of cell cycle progression, DNA damage repair, and angiogenesis, and has been implicated in the development and progression of a variety of human cancers.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Molecular Imaging
Fluorophores, including fluorinated compounds, are crucial in molecular imaging for cancer diagnosis, allowing real-time detection with relatively inexpensive equipment. Although some fluorophores exhibit toxicity, research suggests that the amounts used in molecular imaging are typically much lower than the toxic doses. The FDA-approved compounds, indocyanine green and fluorescein, show that fluorinated compounds can be safely administered for patient diagnostics under certain conditions, highlighting the potential of fluorinated derivatives in enhancing diagnostic methodologies (Alford et al., 2009).
Benzoxaboroles in Antimicrobial Agents
Benzoxaborole derivatives, like benzene-1,3,5-tricarboxamide, show significant promise in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures and multivalent nature. This versatility suggests that compounds with a similar capacity for functional group modification, including N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(trifluoromethyl)benzamide, could have applications in developing new antimicrobial agents or other biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Pharmacokinetics and Pharmacodynamics of Psychoactive Substances
The study of the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including benzofurans and fluorinated amphetamines, contributes to understanding the health risks associated with these compounds. This research area is crucial for developing safety protocols and therapeutic applications of new drugs, suggesting a potential research application for this compound in understanding its interaction with biological systems and its safety profile (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Agents and Benzofuran Scaffolds
Benzofuran derivatives, known for their broad range of biological and pharmacological applications, have emerged as a significant scaffold in designing antimicrobial agents. Given the structural similarity and potential for bioactive functionalization, this compound could be explored for its antimicrobial properties, contributing to the development of new therapeutic agents to combat antibiotic resistance (Hiremathad et al., 2015).
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c1-17(25-2,14-9-5-6-10-15(14)19)11-23-16(24)12-7-3-4-8-13(12)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLBTQNQMLKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


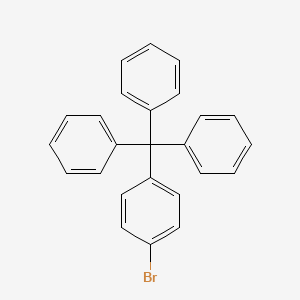

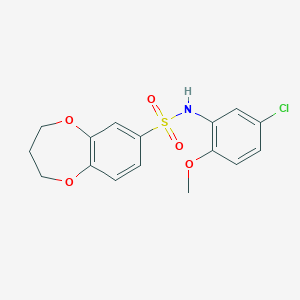
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)



![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)
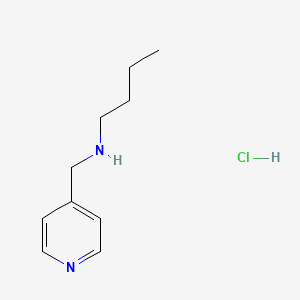
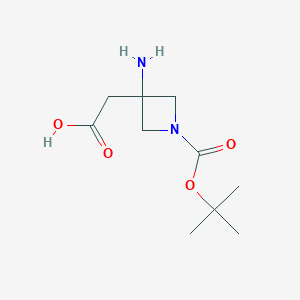
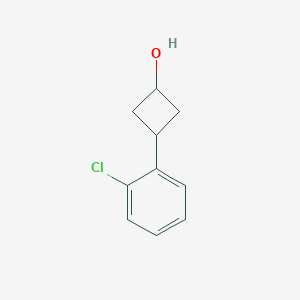

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)